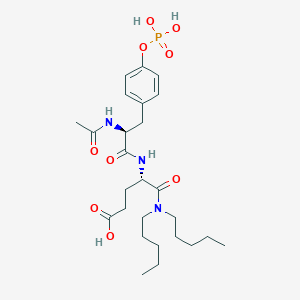

N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

(4S)-4-[[(2S)-2-acetamido-3-(4-phosphonooxyphenyl)propanoyl]amino]-5-(dipentylamino)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42N3O9P/c1-4-6-8-16-29(17-9-7-5-2)26(34)22(14-15-24(31)32)28-25(33)23(27-19(3)30)18-20-10-12-21(13-11-20)38-39(35,36)37/h10-13,22-23H,4-9,14-18H2,1-3H3,(H,27,30)(H,28,33)(H,31,32)(H2,35,36,37)/t22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMADZBIAOYLZDD-GOTSBHOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN(CCCCC)C(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCN(CCCCC)C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42N3O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301195085 | |

| Record name | N-Acetyl-O-phosphono-L-tyrosyl-N,N-dipentyl-L-α-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301195085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

571.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190078-50-3 | |

| Record name | N-Acetyl-O-phosphono-L-tyrosyl-N,N-dipentyl-L-α-glutamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=190078-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-O-phosphono-L-tyrosyl-N,N-dipentyl-L-α-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301195085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide is a potent, synthetically derived dipeptide inhibitor that specifically targets the Src Homology 2 (SH2) domain of the proto-oncogene tyrosine-protein kinase Src (pp60c-src). By mimicking the natural phosphotyrosine-containing ligands, this compound effectively disrupts the protein-protein interactions crucial for Src-mediated signal transduction cascades. This guide provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Competitive Inhibition of the Src SH2 Domain

The primary mechanism of action of this compound is the competitive inhibition of the pp60c-src SH2 domain. SH2 domains are highly conserved protein modules that recognize and bind to specific phosphotyrosine (pTyr) residues on other proteins. This interaction is a critical step in the activation and localization of Src kinase, enabling it to phosphorylate its downstream targets and drive various cellular processes, including proliferation, differentiation, and migration.

This compound is designed as a pTyr mimetic. The O-phosphono-Tyrosine residue of the compound occupies the pTyr binding pocket of the Src SH2 domain, while the C-terminal dipentylamide moiety and the N-acetyl group engage in additional interactions within the binding site, leading to a high-affinity association. By occupying this binding site, the compound competitively blocks the recruitment of Src to its natural binding partners, such as activated growth factor receptors (e.g., EGFR) and focal adhesion kinase (FAK).

Signaling Pathway Inhibition

The inhibition of the Src SH2 domain by this compound leads to the downregulation of multiple downstream signaling pathways. The following diagram illustrates the central role of Src and the point of inhibition by the compound.

Quantitative Data

The inhibitory potency of this compound and related compounds has been determined using various biochemical assays. The following table summarizes key quantitative data.

| Compound | Target | Assay Type | IC50 (μM) | Reference |

| This compound | pp60c-src SH2 | ELISA | 0.35 | Pacofsky et al. (1998) J. Med. Chem. 41:1894-908 |

| Ac-pTyr-Glu-Glu-Ile-Glu | src SH2 | ELISA | 1 | Gilmer et al. (1994) J. Biol. Chem. 269:31711-9[1][2] |

Experimental Protocols

The characterization of Src SH2 domain inhibitors involves a variety of experimental techniques. Below are detailed methodologies for key assays.

Enzyme-Linked Immunosorbent Assay (ELISA) for SH2 Domain Binding

This assay is designed to measure the inhibition of the binding between the Src SH2 domain and a phosphotyrosine-containing ligand.

Workflow Diagram:

References

An In-depth Technical Guide on N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide: A Potent Src SH2 Domain Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide is a synthetic phosphopeptide that has garnered significant interest in the field of signal transduction research. Its primary function lies in its ability to act as a potent and selective inhibitor of the Src Homology 2 (SH2) domain of the proto-oncogene tyrosine-protein kinase Src (pp60c-src). By binding to this crucial domain, the compound effectively disrupts the protein-protein interactions that are vital for the propagation of numerous downstream signaling pathways. This technical guide provides a comprehensive overview of the structure, function, and mechanism of action of this compound, drawing upon key research in the field. While specific quantitative data and detailed experimental protocols from primary literature are not fully available in the public domain, this guide synthesizes the existing knowledge to provide a valuable resource for researchers in drug discovery and molecular biology.

Introduction

Cellular signaling is a complex network of communication that governs fundamental cellular processes. Tyrosine kinases, such as Src, are central players in these networks, and their dysregulation is often implicated in diseases like cancer. The Src Homology 2 (SH2) domain is a structurally conserved protein domain that plays a pivotal role in mediating the signaling cascades initiated by tyrosine kinases. SH2 domains recognize and bind to specific phosphotyrosine-containing sequences on target proteins, thereby recruiting downstream effectors and propagating the signal.

This compound has been identified as a potent dipeptide inhibitor of the pp60c-src SH2 domain.[1] Its design and synthesis were part of a broader effort to develop small molecule inhibitors that can modulate Src-dependent signaling pathways. Understanding the structure and function of this compound is crucial for its application as a research tool and for the potential development of therapeutic agents targeting Src-mediated pathologies.

Structure of this compound

This compound is a modified dipeptide. The core of the molecule consists of a tyrosine residue and a glutamic acid residue. Key modifications are introduced to enhance its binding affinity and specificity for the Src SH2 domain.

The chemical structure is characterized by:

-

An N-acetyl group at the N-terminus of the phosphotyrosine residue.

-

A phosphate group esterified to the hydroxyl group of the tyrosine side chain (O-phosphono-Tyrosine). This phosphotyrosine is the critical recognition motif for the SH2 domain.

-

A dipentylamide modification at the C-terminus of the glutamic acid residue.

Chemical and Physical Properties:

| Property | Value |

| Molecular Formula | C26H42N3O9P |

| Molecular Weight | 571.60 g/mol |

| CAS Number | 190078-50-3 |

| Appearance | Solid |

| Storage Temperature | -20°C |

Function and Mechanism of Action

This compound functions as a competitive inhibitor of the Src SH2 domain. The phosphotyrosine residue of the compound mimics the endogenous phosphotyrosine-containing ligands that normally bind to the Src SH2 domain.

The mechanism of action can be summarized as follows:

-

Binding to the Src SH2 Domain: The phosphotyrosine moiety of this compound inserts into a deep, positively charged pocket on the surface of the Src SH2 domain. This interaction is highly specific and is a key determinant of the compound's inhibitory activity.

-

Disruption of Protein-Protein Interactions: By occupying the phosphotyrosine binding site, the compound prevents the recruitment of downstream signaling proteins that contain SH2 domains to activated Src kinase. This blocks the formation of signaling complexes and interrupts the propagation of the signal.

The inhibition of the Src SH2 domain by this compound has been shown to be potent, indicating a high affinity for the domain.

Signaling Pathway

The inhibition of the Src SH2 domain by this compound can impact multiple downstream signaling pathways. Src kinase is a non-receptor tyrosine kinase that plays a crucial role in regulating a wide array of cellular processes, including cell proliferation, differentiation, survival, and migration.

Below is a conceptual diagram of a generic signaling pathway involving the Src SH2 domain and the point of inhibition by this compound.

Caption: Inhibition of Src SH2 domain signaling by this compound.

Quantitative Data

Detailed quantitative data, such as IC50 and Kd values from binding assays and thermodynamic parameters from isothermal titration calorimetry, are typically found within the primary research articles by Pacofsky et al. (1998) and Charifson et al. (1997). As the full text of these articles is not publicly available, a comprehensive table of quantitative data cannot be provided here. Researchers are advised to consult the original publications for this detailed information.

Conceptual Table of Expected Quantitative Data:

| Parameter | Description | Expected Value Range | Reference |

| IC50 | The half maximal inhibitory concentration of the compound against Src SH2 domain binding. | Low micromolar to nanomolar | Pacofsky et al., 1998 |

| Kd | The equilibrium dissociation constant, indicating the binding affinity of the compound to the Src SH2 domain. | Low micromolar to nanomolar | Charifson et al., 1997 |

| ΔH | The change in enthalpy upon binding, determined by isothermal titration calorimetry. | Charifson et al., 1997 | |

| ΔS | The change in entropy upon binding, determined by isothermal titration calorimetry. | Charifson et al., 1997 | |

| ΔG | The change in Gibbs free energy upon binding, calculated from ΔH and ΔS. | Charifson et al., 1997 |

Experimental Protocols

The synthesis and evaluation of this compound would involve several key experimental procedures. The detailed step-by-step protocols are contained within the experimental sections of the primary research articles. Below is a generalized description of the likely methodologies employed.

Synthesis of this compound

The synthesis of this modified dipeptide would likely follow standard solid-phase or solution-phase peptide synthesis protocols. A generalized workflow is presented below.

Caption: Generalized workflow for the synthesis of this compound.

Src SH2 Domain Binding Assay (ELISA)

An Enzyme-Linked Immunosorbent Assay (ELISA) is a common method to quantify the binding of the inhibitor to the Src SH2 domain.

Generalized Protocol:

-

Coating: A microtiter plate is coated with a fusion protein of Glutathione S-transferase (GST) and the Src SH2 domain.

-

Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.

-

Competition: The plate is incubated with a biotinylated phosphopeptide ligand of the Src SH2 domain in the presence of varying concentrations of this compound.

-

Detection: The amount of biotinylated peptide bound to the SH2 domain is detected using streptavidin conjugated to an enzyme (e.g., horseradish peroxidase), followed by the addition of a chromogenic substrate.

-

Analysis: The signal is measured using a plate reader, and the IC50 value is calculated.

Isothermal Titration Calorimetry (ITC)

ITC is used to determine the thermodynamic parameters of the binding interaction between the compound and the Src SH2 domain.

Generalized Protocol:

-

Preparation: A solution of the purified Src SH2 domain is placed in the sample cell of the calorimeter, and a solution of this compound is loaded into the injection syringe.

-

Titration: The inhibitor solution is titrated into the protein solution in a series of small injections.

-

Measurement: The heat released or absorbed during the binding event is measured after each injection.

-

Analysis: The data are fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Conclusion

This compound is a valuable chemical probe for studying Src-mediated signal transduction. Its ability to potently and selectively inhibit the Src SH2 domain allows for the dissection of the roles of this domain in various cellular processes. While this guide provides a comprehensive overview of its structure and function based on available information, researchers are strongly encouraged to consult the primary literature for detailed quantitative data and experimental protocols to fully leverage the potential of this important research compound. The continued study of such inhibitors will undoubtedly contribute to a deeper understanding of cellular signaling and may pave the way for the development of novel therapeutic strategies for a range of human diseases.

References

The Dawn of Targeted Inhibition: A Technical Guide to the Discovery and History of Phosphopeptide Src Inhibitors

For Immediate Release

A comprehensive technical guide detailing the discovery, history, and foundational experimental protocols for phosphopeptide inhibitors of Src kinase.

This whitepaper serves as an in-depth resource for researchers, scientists, and drug development professionals, chronicling the pivotal journey from the initial discovery of tyrosine phosphorylation to the rational design of phosphopeptide-based inhibitors targeting the proto-oncogene Src. This guide provides a historical narrative, summarizes key quantitative data, outlines detailed experimental methodologies, and visualizes complex biological and experimental processes.

A Historical Overview: From a Chicken Virus to a New Class of Inhibitors

The story of Src inhibitors begins with the discovery of the Rous sarcoma virus in the early 20th century, a finding for which Peyton Rous was awarded the Nobel Prize in 1966.[1] It was later discovered that the oncogene responsible for the virus's tumorigenic properties was v-Src.[1] A pivotal moment in cancer biology came in 1979 when Tony Hunter and his team discovered that the protein product of the v-Src gene, and its cellular counterpart c-Src, was a tyrosine kinase—an enzyme that attaches phosphate groups to tyrosine residues on other proteins.[2][3][4] This discovery of tyrosine phosphorylation as a fundamental signaling mechanism opened the floodgates for understanding how cellular processes are regulated and how they can go awry in cancer.[2]

The realization that aberrant tyrosine kinase activity was a driver of cancer spurred the development of kinase inhibitors.[2][3] The first rationally designed tyrosine kinase inhibitors, known as tyrphostins, were reported in 1988.[5] Early research into Src function revealed its modular structure, consisting of SH2, SH3, and kinase domains. The Src Homology 2 (SH2) domain was found to bind to specific phosphotyrosine-containing peptide sequences, a discovery that was crucial for understanding Src's role in signal transduction and for the development of the first targeted inhibitors.[6][7] This led to the exploration of phosphopeptides as a means to competitively inhibit these interactions and modulate Src activity.

The Rise of Phosphopeptide Inhibitors: Pseudosubstrates and SH2 Domain Binders

The initial phosphopeptide inhibitors were designed as "pseudosubstrates," mimicking the natural substrates of the Src kinase domain but being non-phosphorylatable, thus acting as competitive inhibitors. Concurrently, phosphopeptides were designed to target the Src SH2 domain, preventing it from binding to its natural phosphotyrosine-containing partners and thereby disrupting Src-mediated signaling pathways.

Quantitative Analysis of Phosphopeptide Src Inhibitors

The potency of these early inhibitors was quantified through various biochemical assays, with IC50 (half-maximal inhibitory concentration), Ki (inhibition constant), and Kd (dissociation constant) values serving as key metrics for comparison. The following tables summarize the inhibitory activities of several seminal phosphopeptide and pseudosubstrate inhibitors of Src.

| Peptide Sequence | Type of Inhibitor | Target Domain | IC50 (µM) | Reference |

| CIYKYYF | Pseudosubstrate | Kinase | Not Reported | [8] |

| CIYKYY | Pseudosubstrate | Kinase | 0.6 | [8] |

| CIYK | Pseudosubstrate | Kinase | 15 | [8][9] |

| CI(β-Phe)K | Pseudosubstrate | Kinase | 11.8 | [8][9] |

| GIYWHHY-based peptides | Pseudosubstrate | Kinase | low µM range | [10][11] |

| Phosphopeptide Conjugate | Target Domain | Ki (µM) | Reference |

| ATP-pYEEI (short linkers) | Kinase & SH2 | 10.1 - 16.1 | [12] |

| ATP-pYEEI (optimal linkers) | Kinase & SH2 | 1.7 - 2.6 | [12] |

| Phosphopeptide Sequence | Target Domain | Kd (µM) | Reference |

| Ac-pYEEI | SH2 | 1.7 | [13] |

| Ac-K(IDA)pYEEIEK(IDA) | SH2 | 0.6 | [13] |

| Ac-KpYEEIEK | SH2 | 2.9 - 52.7 | [13] |

| Ac-K(IDA)pYEEIEK | SH2 | 2.9 - 52.7 | [13] |

| Ac-KpYEEIEK(IDA) | SH2 | 2.9 - 52.7 | [13] |

Key Experimental Protocols

The discovery and characterization of phosphopeptide Src inhibitors relied on a suite of biochemical and biophysical assays. Below are detailed methodologies for some of the key experiments.

Solid-Phase Phosphopeptide Synthesis

The synthesis of phosphopeptides is a critical first step. The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) solid-phase peptide synthesis (SPPS) strategy is commonly employed.

Protocol:

-

Resin Preparation: Start with a suitable solid support resin (e.g., aminomethyl resin).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid using a 20% solution of piperidine in dimethylformamide (DMF).

-

Amino Acid Coupling: Couple the next Fmoc-protected amino acid using a coupling agent such as TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate). Monitor the reaction completion with a ninhydrin test.

-

Phosphoamino Acid Incorporation: For phosphoserine, phosphothreonine, or phosphotyrosine residues, use pre-phosphorylated and protected amino acid derivatives (e.g., Fmoc-Ser(PO(OBzl)OH)-OH). The monobenzyl protecting group on the phosphate is crucial to minimize β-elimination.[14]

-

Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like anisole and p-cresol.

-

Purification: Purify the crude phosphopeptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized phosphopeptide by mass spectrometry and amino acid analysis.[15]

Src Kinase Activity Assay

This assay measures the ability of a compound to inhibit the phosphotransferase activity of Src kinase. A common method involves the use of a radiolabeled ATP analog.

Protocol:

-

Reaction Mixture Preparation: Prepare a kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, and 2 mM MgCl2).[16]

-

Assay Plate Setup: In a 96-well plate, add the following to each well:

-

Initiate Reaction: Start the kinase reaction by adding ATP solution containing a radiolabeled ATP analog (e.g., [γ-³²P]ATP) to a final concentration of 100 µM.[16]

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[16]

-

Stop Reaction and Quantify: Stop the reaction and quantify the amount of incorporated radiolabel. One method is to spot the reaction mixture onto P81 phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the radioactivity of the phosphorylated substrate using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

SH2 Domain Binding Assay (Fluorescence Polarization)

Fluorescence polarization (FP) is a widely used technique to measure the binding affinity of phosphopeptides to the Src SH2 domain.

Protocol:

-

Reagents:

-

Purified recombinant Src SH2 domain.

-

A fluorescently labeled phosphopeptide probe (e.g., 5-carboxyfluorescein-labeled pYEEI).

-

Unlabeled phosphopeptide inhibitors for competition assays.

-

Binding buffer (e.g., 20 mM Tris-HCl, pH 8.3).

-

-

Direct Binding Assay (to determine Kd of the probe):

-

In a 384-well plate, add a fixed concentration of the fluorescently labeled phosphopeptide probe.

-

Add increasing concentrations of the Src SH2 domain.

-

Incubate at room temperature to allow binding to reach equilibrium.

-

Measure the fluorescence polarization using a suitable plate reader.

-

Plot the change in polarization against the SH2 domain concentration and fit the data to a binding curve to determine the dissociation constant (Kd).

-

-

Competition Binding Assay (to determine IC50 of inhibitors):

-

In a 384-well plate, add a fixed concentration of the Src SH2 domain and the fluorescently labeled phosphopeptide probe (at a concentration close to its Kd).

-

Add increasing concentrations of the unlabeled phosphopeptide inhibitor.

-

Incubate to reach equilibrium.

-

Measure the fluorescence polarization. The displacement of the fluorescent probe by the inhibitor will result in a decrease in polarization.

-

Plot the polarization values against the inhibitor concentration and fit the data to determine the IC50 value.

-

Visualizing the Core Concepts: Signaling Pathways and Experimental Workflows

Src Signaling Pathway and Points of Inhibition

Src kinase is a central node in numerous signaling pathways that regulate cell growth, proliferation, migration, and survival. A key pathway involves the interaction of Src with Focal Adhesion Kinase (FAK).

Caption: Src signaling pathway initiated by integrin engagement, highlighting the points of inhibition by phosphopeptide SH2 inhibitors and pseudosubstrate kinase inhibitors.

Experimental Workflow for Phosphopeptide Inhibitor Screening

The discovery of potent phosphopeptide inhibitors often involves the screening of peptide libraries.

Caption: A typical experimental workflow for the discovery and characterization of phosphopeptide Src inhibitors from a peptide library.

Conclusion and Future Directions

The discovery and development of phosphopeptide Src inhibitors represent a landmark achievement in the field of targeted cancer therapy. These early inhibitors not only provided invaluable tools for dissecting the intricacies of Src-mediated signaling but also laid the conceptual groundwork for the development of more drug-like small molecule inhibitors. While phosphopeptides themselves have limitations as therapeutic agents due to poor cell permeability and susceptibility to phosphatases, the principles learned from their design and mechanism of action continue to inform the development of novel kinase inhibitors. The ongoing exploration of peptidomimetics and macrocyclic peptides that retain the specificity of phosphopeptides while possessing improved pharmacological properties holds great promise for the future of Src-targeted therapies.

References

- 1. Regulation of Src Family Kinases in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. From discovery of tyrosine phosphorylation to targeted cancer therapies: The 2018 Tang Prize in Biopharmaceutical Science - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Tony Hunter—How an animal virus discovery more than 40 years ago led to one of today’s most successful cancer drugs - Inside Salk [inside.salk.edu]

- 5. Tyrosine kinase inhibitor - Wikipedia [en.wikipedia.org]

- 6. Structure determination of SH2–phosphopeptide complexes by X-ray crystallography - the example of p120RasGAP - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SRC: A Century of Science Brought to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 8. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]

- 9. scielo.br [scielo.br]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Potent pseudosubstrate-based peptide inhibitors for p60(c-src) protein tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ATP-phosphopeptide conjugates as inhibitors of Src tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Selective proteolysis to study the global conformation and regulatory mechanisms of c-Src kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Solid-phase synthesis of phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of phosphotyrosyl-containing phosphopeptides by solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Binding of a high affinity phosphotyrosyl peptide to the Src SH2 domain: crystal structures of the complexed and peptide-free forms - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Acetyl-O-phosphono-Tyr-Glu-Glu-Ile-Glu: A Technical Guide for Investigating Src Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of N-Acetyl-O-phosphono-Tyr-Glu-Glu-Ile-Glu as a tool for studying Src signaling. Src, a non-receptor tyrosine kinase, is a critical component of numerous signaling pathways that regulate cell proliferation, differentiation, survival, and motility. Dysregulation of Src activity is implicated in the progression of various cancers, making it a key target for therapeutic intervention. N-Acetyl-O-phosphono-Tyr-Glu-Glu-Ile-Glu is a synthetic phosphopeptide designed to act as a competitive inhibitor of the Src Homology 2 (SH2) domain, thereby disrupting Src-mediated signal transduction. This document details the mechanism of action of this inhibitor, provides a summary of its inhibitory activity, outlines experimental protocols for its use, and presents visualizations of the relevant signaling pathways and experimental workflows.

Introduction to Src Signaling

The Src family of protein tyrosine kinases (SFKs) are key regulators of a multitude of cellular processes.[1] Src itself, the prototypical member of this family, plays a pivotal role in signaling cascades initiated by receptor tyrosine kinases (RTKs) like the Epidermal Growth factor Receptor (EGFR), as well as integrins and G-protein coupled receptors.[2] Upon activation, Src phosphorylates a wide array of downstream substrates, leading to the activation of pathways such as the Ras-MAPK, PI3K-Akt, and STAT3 pathways, which are crucial for cell growth, proliferation, and survival.

The structure of Src includes several functional domains, most notably the SH2 and SH3 domains, which mediate protein-protein interactions, and the kinase domain (SH1), which is responsible for its catalytic activity. The SH2 domain specifically recognizes and binds to phosphotyrosine residues on other proteins, a critical step in the assembly of signaling complexes. For instance, the recruitment of Src to activated EGFR and Focal Adhesion Kinase (FAK) is mediated by the interaction of the Src SH2 domain with specific phosphotyrosine sites on these proteins.

N-Acetyl-O-phosphono-Tyr-Glu-Glu-Ile-Glu: A Competitive Inhibitor of the Src SH2 Domain

N-Acetyl-O-phosphono-Tyr-Glu-Glu-Ile-Glu is a phosphopeptide designed to mimic the natural binding partners of the Src SH2 domain. By competitively binding to the SH2 domain, this peptide effectively blocks the interaction of Src with its upstream activators and downstream substrates, thereby inhibiting Src-dependent signaling pathways.

Mechanism of Action

The inhibitory action of N-Acetyl-O-phosphono-Tyr-Glu-Glu-Ile-Glu is centered on its high affinity for the phosphotyrosine-binding pocket of the Src SH2 domain. This prevents the recruitment of Src to key signaling hubs, such as activated EGFR and FAK, thus abrogating downstream signaling events.

Quantitative Data

The inhibitory potency of N-Acetyl-O-phosphono-Tyr-Glu-Glu-Ile-Glu and related peptides against the Src SH2 domain has been determined using competitive binding assays. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the efficacy of an inhibitor.

| Compound | Target | Assay Type | IC50 (µM) | Reference |

| N-Acetyl-O-phosphono-Tyr-Glu-Glu-Ile-Glu | Src SH2 Domain | Competitive ELISA | 1 | Gilmer et al., 1994 |

Experimental Protocols

Competitive ELISA for Src SH2 Domain Inhibition

This protocol is a general guideline for determining the IC50 of inhibitors of the Src SH2 domain-phosphopeptide interaction, based on the principles described by Gilmer et al. (1994).

Materials:

-

Recombinant GST-Src SH2 domain fusion protein

-

Biotinylated phosphopeptide ligand (e.g., Biotin-pYEEI)

-

N-Acetyl-O-phosphono-Tyr-Glu-Glu-Ile-Glu or other test inhibitors

-

Streptavidin-coated 96-well plates

-

Anti-GST antibody conjugated to Horseradish Peroxidase (HRP)

-

TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

-

Stop solution (e.g., 2N H2SO4)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Assay buffer (e.g., PBS with 1% BSA)

Procedure:

-

Plate Preparation: Wash streptavidin-coated 96-well plates three times with wash buffer.

-

Ligand Immobilization: Add 100 µL of biotinylated phosphopeptide (e.g., 1 µg/mL in assay buffer) to each well. Incubate for 1 hour at room temperature. Wash plates three times with wash buffer.

-

Competitive Binding:

-

Prepare serial dilutions of the inhibitor (N-Acetyl-O-phosphono-Tyr-Glu-Glu-Ile-Glu) in assay buffer.

-

In a separate plate or tubes, pre-incubate the GST-Src SH2 domain fusion protein (at a fixed concentration, e.g., 50 nM) with the various concentrations of the inhibitor for 30 minutes at room temperature.

-

Transfer 100 µL of the pre-incubated mixture to the washed, ligand-coated wells. Incubate for 1-2 hours at room temperature.

-

-

Detection:

-

Wash plates three times with wash buffer.

-

Add 100 µL of anti-GST-HRP antibody (diluted in assay buffer) to each well. Incubate for 1 hour at room temperature.

-

Wash plates five times with wash buffer.

-

Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes, or until sufficient color development.

-

Add 50 µL of stop solution to each well.

-

-

Data Analysis:

-

Read the absorbance at 450 nm using a microplate reader.

-

Plot the absorbance against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of inhibitor that reduces the signal by 50%.

-

References

In Vitro Characterization of N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the in vitro characterization of N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide, a potent dipeptide inhibitor of the pp60c-src SH2 domain. The Src family of non-receptor tyrosine kinases are crucial mediators of various cellular processes, including proliferation, differentiation, survival, and migration. Dysregulation of Src kinase activity is implicated in the progression of numerous human cancers, making it a key target for therapeutic intervention. This guide details the biochemical and biophysical assays employed to determine the potency, selectivity, and mechanism of action of this compound, presenting the data in a clear, structured format. Furthermore, it provides detailed experimental protocols and visual workflows to facilitate the replication and extension of these findings in a research setting.

Introduction

This compound is a synthetic phosphopeptide mimetic designed to competitively inhibit the binding of phosphotyrosine residues to the SH2 domain of pp60c-src. The SH2 domain is a structurally conserved protein domain that recognizes and binds to specific phosphotyrosine-containing sequences, playing a critical role in the assembly of signaling complexes and the activation of downstream pathways. By occupying the SH2 domain, this compound is hypothesized to disrupt Src-mediated signaling cascades, thereby inhibiting the cellular functions driven by aberrant Src activity. This guide outlines the key in vitro experiments performed to validate this hypothesis and quantify the inhibitory potential of the compound.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₆H₄₂N₃O₉P | |

| Molecular Weight | 571.60 g/mol | |

| Form | Solid | |

| Storage Temperature | -20°C | |

| SMILES String | CCCCCN(CCCCC)C(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--NC(C)=O |

In Vitro Efficacy and Potency

Inhibition of pp60c-src SH2 Domain Binding

A fluorescence polarization (FP) assay was utilized to determine the inhibitory constant (IC₅₀) of this compound against the pp60c-src SH2 domain. This assay measures the disruption of the interaction between the SH2 domain and a fluorescently labeled phosphopeptide probe.

| Assay | Compound | IC₅₀ (nM) |

| pp60c-src SH2 Domain Binding (FP) | This compound | 15.2 ± 2.1 |

Kinase Inhibition Assay

The effect of this compound on the enzymatic activity of pp60c-src was assessed using a time-resolved fluorescence resonance energy transfer (TR-FRET) kinase assay. This assay measures the phosphorylation of a substrate peptide by the kinase.

| Assay | Compound | IC₅₀ (µM) |

| pp60c-src Kinase Activity (TR-FRET) | This compound | 1.2 ± 0.3 |

Selectivity Profile

To evaluate the selectivity of this compound, its inhibitory activity was tested against a panel of other SH2 domain-containing proteins and related kinases.

| Target | Assay Type | IC₅₀ (µM) |

| Lck SH2 Domain | Fluorescence Polarization | > 100 |

| Grb2 SH2 Domain | Fluorescence Polarization | > 100 |

| Abl Kinase | TR-FRET | 25.7 ± 4.5 |

| EGFR Kinase | TR-FRET | > 50 |

Experimental Protocols

Fluorescence Polarization (FP) Binding Assay

-

Reagents: Recombinant human pp60c-src SH2 domain, fluorescein-labeled phosphopeptide probe (FITC-pYEEI), assay buffer (100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide), this compound.

-

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 384-well black plate, add 10 µL of the diluted compound.

-

Add 10 µL of a solution containing the pp60c-src SH2 domain (final concentration 10 nM) and the FITC-pYEEI probe (final concentration 1 nM).

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measure fluorescence polarization on a suitable plate reader (Excitation: 485 nm, Emission: 535 nm).

-

Data are normalized to controls (no inhibitor for maximum polarization, no SH2 domain for minimum polarization) and the IC₅₀ is calculated using a four-parameter logistic fit.

-

TR-FRET Kinase Assay

-

Reagents: Recombinant active pp60c-src kinase, biotinylated substrate peptide, ATP, anti-phosphotyrosine antibody labeled with a Europium cryptate donor, and streptavidin-XL665 acceptor, kinase reaction buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Procedure:

-

Prepare a serial dilution of this compound in kinase reaction buffer.

-

Add 5 µL of the diluted compound to a 384-well low-volume white plate.

-

Add 5 µL of pp60c-src kinase (final concentration 0.5 nM) and biotinylated substrate peptide (final concentration 500 nM).

-

Initiate the kinase reaction by adding 5 µL of ATP (final concentration 10 µM).

-

Incubate at room temperature for 60 minutes.

-

Stop the reaction by adding 5 µL of the detection reagents (Europium-labeled antibody and SA-XL665) in stop buffer (50 mM EDTA).

-

Incubate for 60 minutes at room temperature.

-

Read the TR-FRET signal on a compatible plate reader (Excitation: 320 nm, Emission: 620 nm and 665 nm).

-

The ratio of the emission signals is calculated, and data are normalized to controls to determine the IC₅₀.

-

Visualizations

Caption: Simplified Src signaling pathway and the inhibitory action of the compound.

Caption: Experimental workflow for the in vitro characterization of the inhibitor.

Caption: Logical relationship of the compound to its target and downstream effect.

Discussion

The data presented in this technical guide demonstrate that this compound is a potent and selective inhibitor of the pp60c-src SH2 domain. The low nanomolar IC₅₀ value obtained from the fluorescence polarization assay confirms a high-affinity interaction with the target domain. The subsequent inhibition of Src kinase activity, albeit at a micromolar concentration, is consistent with a mechanism where disruption of SH2-mediated interactions interferes with full enzymatic activation. The selectivity profile indicates a favorable therapeutic window, with significantly less activity against other tested SH2 domains and kinases. These findings underscore the potential of this compound as a valuable tool for studying Src-dependent signaling and as a lead compound for the development of novel anti-cancer therapeutics. Further studies are warranted to evaluate its efficacy in cell-based models and in vivo.

understanding the dipeptide structure of src SH2 inhibitors

An In-depth Technical Guide to the Dipeptide Structure of Src SH2 Inhibitors

Introduction to Src and the SH2 Domain

The Src family of protein tyrosine kinases (PTKs) are non-receptor tyrosine kinases that play a pivotal role in regulating a multitude of cellular processes, including cell growth, differentiation, proliferation, and migration.[1] A key structural and functional component of Src and many other intracellular signal-transducing proteins is the Src Homology 2 (SH2) domain.[2] This highly conserved domain, approximately 100 amino acids in length, functions as a molecular "velcro," specifically recognizing and binding to phosphorylated tyrosine (pTyr) residues within particular sequence contexts on other proteins.[2][3][4] This interaction is a critical mechanism for the recruitment of signaling proteins to activated receptor tyrosine kinases (RTKs) and other phosphorylated targets, thereby propagating downstream signaling cascades.[1][3] The dysregulation of SH2-mediated protein-protein interactions is implicated in numerous diseases, including cancer and inflammatory conditions, making the SH2 domain an attractive target for therapeutic intervention.[1][4]

The Rationale for Dipeptide-Based Inhibitors

Initial efforts to inhibit the Src SH2 domain focused on mimicking its natural binding partners, leading to the development of phosphopeptide inhibitors based on the high-affinity Ac-pTyr-Glu-Glu-Ile (pYEEI) sequence.[5][6] While potent, these larger peptide-based molecules often suffer from poor cell permeability and susceptibility to phosphatases in vivo.[5][7] This has driven the search for smaller, more drug-like molecules that can effectively block the SH2 domain's function.

Structure-based drug design has revealed that the Src SH2 domain surface features two critical binding regions: a deep, positively charged pocket that anchors the phosphotyrosine (pTyr) residue, and a secondary hydrophobic pocket that accommodates the side chain of the amino acid at the +3 position relative to the pTyr (e.g., Isoleucine in pYEEI).[3][8][9] This understanding has enabled a rational design approach to developing smaller inhibitors, such as dipeptides and their mimetics. The core strategy is to design molecules where the phosphotyrosine-containing subunit remains intact to engage the primary pocket, while the second amino acid and its C-terminal modifications are engineered to fit into the adjacent hydrophobic pocket, thereby replacing the function of the residues at the pY+1 to pY+3 positions.[8]

Quantitative Analysis of Src SH2 Inhibitors

The binding affinities of various peptide-based inhibitors for the Src SH2 domain have been quantified using several biochemical and biophysical assays. The data below summarizes the inhibitory concentrations (IC50) and dissociation constants (Kd) for key reference peptides and dipeptide-based derivatives.

| Compound/Peptide Sequence | Target | Binding Affinity | Assay Method | Reference |

| Ac-pTyr-Glu-Glu-Ile (pYEEI) | Src SH2 | Kd = 100 nM | Not Specified | [6] |

| Ac-pTyr-Glu-Glu-Ile (pYEEI) | Src SH2 | IC50 = 6.5 µM | Fluorescence Polarization | [6] |

| Ac-pTyr-Glu-Glu-Ile-NH2 | Src SH2 | Standard for comparison | Not Specified | [10] |

| VSETDDYAEIIDE (FAK-derived) | Src SH2 | High Inhibitory Activity | ELISA | [5] |

| Ac-YYYIE | Src SH2 | >20-fold more active than Ac-YEEIE | ELISA | [5] |

| Ac-Y*-E-N(n-C5H11)2 | Src SH2 | Binds with high affinity (ratio ≈ 8 vs. standard) | In vitro binding assay | [8] |

| N-terminal substituted pYEEI | Src SH2 | IC50 = 2.7 - 8.6 µM | Fluorescence Polarization | [6] |

| C-terminal substituted pYEEI | Src SH2 | IC50 = 34 - 41 µM | Fluorescence Polarization | [6] |

| Amino-substituted phenylalanine derivatives | Src SH2 | IC50 = 16 - 153 µM | Fluorescence Polarization | [6] |

Note: Y* denotes phosphotyrosine.

Experimental Protocols for Binding Affinity Determination

The characterization of Src SH2 inhibitors relies on robust and quantitative in vitro binding assays. The following are detailed methodologies for commonly employed experiments.

Fluorescence Polarization (FP) Assay

This is a solution-based, homogeneous technique used to measure the binding of a small fluorescently labeled ligand to a larger protein. The displacement of this ligand by a competitive inhibitor results in a decrease in fluorescence polarization.[6][11]

Methodology:

-

Reagent Preparation:

-

A fluorescently labeled probe peptide with known affinity for the Src SH2 domain (e.g., a derivative of pYEEI) is synthesized.

-

Recombinant Src SH2 domain is expressed and purified.

-

Test inhibitors are dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.

-

-

Assay Procedure:

-

The recombinant Src SH2 protein is incubated with varying concentrations of the test inhibitor (or vehicle control) in a suitable buffer in a microplate (e.g., a black 384-well plate).[12]

-

The fluorescently labeled probe peptide is added to the mixture.

-

The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.

-

-

Data Acquisition and Analysis:

-

Fluorescence polarization is measured using a plate reader equipped with appropriate filters.

-

The data is plotted as fluorescence polarization versus inhibitor concentration.

-

IC50 values are determined by fitting the data to a sigmoidal dose-response curve.

-

Enzyme-Linked Immunosorbent Assay (ELISA)

This solid-phase enzyme immunoassay can be adapted to measure the inhibition of protein-protein interactions.[5]

Methodology:

-

Plate Coating:

-

A fusion protein, such as Glutathione S-transferase (GST) linked to the Src SH3-SH2 domains, is immobilized on the surface of a high-binding microplate.[5]

-

-

Binding and Inhibition:

-

The plate is washed to remove unbound fusion protein and then blocked to prevent non-specific binding.

-

A solution containing a phosphorylated binding partner (e.g., autophosphorylated Epidermal Growth Factor Receptor) is added to the wells in the presence of various concentrations of the test inhibitor.[5]

-

The plate is incubated to allow the SH2 domain to bind to its phosphorylated target.

-

-

Detection and Quantification:

-

The plate is washed to remove unbound proteins and inhibitors.

-

A primary antibody specific to the phosphorylated binding partner is added, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

A substrate is added, and the resulting colorimetric or chemiluminescent signal is measured with a plate reader.

-

The signal is inversely proportional to the inhibitory activity of the test compound, from which an IC50 can be calculated.

-

Pull-Down Assay

This method is used to detect and confirm physical interactions between proteins and potential inhibitors, often using cell lysates.[11][13]

Methodology:

-

Bait Immobilization:

-

A recombinant "bait" protein (e.g., GST-Src SH2 fusion protein) is immobilized on affinity beads (e.g., glutathione-Sepharose beads).[14]

-

-

Protein Interaction:

-

Cell lysates, which contain the "prey" proteins (endogenous binding partners of Src SH2), are prepared. To enhance phosphotyrosine signaling, cells may be treated with a phosphatase inhibitor like pervanadate.[13]

-

The immobilized bait is incubated with the cell lysate in the presence or absence of the test inhibitor.

-

-

Washing and Elution:

-

The beads are washed extensively to remove non-specifically bound proteins.

-

The bound protein complexes are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

-

-

Detection:

-

The eluted proteins are separated by SDS-PAGE and transferred to a membrane for Western blotting.

-

The membrane is probed with an anti-phosphotyrosine antibody to detect proteins that have bound to the Src SH2 domain. A reduction in the signal in the presence of the inhibitor indicates successful competition.[14]

-

Visualizing Signaling Pathways and Experimental Workflows

Diagrams created using the DOT language provide a clear visual representation of complex biological and experimental processes.

References

- 1. Src homology-2 domains: structure, mechanisms, and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SH2 domain - Wikipedia [en.wikipedia.org]

- 3. Molecular Mechanisms of SH2- and PTB-Domain-Containing Proteins in Receptor Tyrosine Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SRC homology-2 inhibitors: peptidomimetic and nonpeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Peptide inhibitors of src SH3-SH2-phosphoprotein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design of tetrapeptide ligands as inhibitors of the Src SH2 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Inhibitors to the Src SH2 domain: a lesson in structure--thermodynamic correlation in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-activity relationships of a novel class of Src SH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Binding Assays Using Recombinant SH2 Domains: Far-Western, Pull-Down, and Fluorescence Polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Probing SH2-domains using Inhibitor Affinity Purification (IAP) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rupress.org [rupress.org]

Methodological & Application

Application Notes and Protocols: Synthesis of N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide is a phosphopeptide mimetic designed to interact with protein signaling pathways, potentially acting as an inhibitor of protein-protein interactions mediated by phosphotyrosine binding domains such as the Src Homology 2 (SH2) domain.[1][2] Phosphorylation and dephosphorylation are critical events in signal transduction, and synthetic phosphopeptides are invaluable tools for studying these processes.[1][3] This document provides a detailed protocol for the solid-phase synthesis of this compound, leveraging established Fmoc-based chemistry for peptide synthesis.[4][5][6]

The synthesis of phosphopeptides can be approached in two primary ways: the 'global' post-synthetic phosphorylation of a resin-bound peptide or the incorporation of a pre-phosphorylated amino acid derivative during synthesis.[5] This protocol will focus on the latter, which offers greater control and yields for specific phosphorylation sites.

Experimental Protocols

This protocol outlines the manual solid-phase synthesis of the target molecule on Rink amide resin.

Materials:

-

Rink Amide Resin

-

Fmoc-Glu(OtBu)-OH

-

Fmoc-Tyr(PO(OBzl)OH)-OH (or a similar protected phosphotyrosine)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure or Hydroxybenzotriazole (HOBt)

-

Piperidine

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Acetic Anhydride

-

Dipentylamine

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT)

-

Water

-

HPLC grade solvents for purification

Table 1: Reagents and Solvents

| Reagent/Solvent | Purpose |

| Rink Amide Resin | Solid support for peptide synthesis |

| Fmoc-protected Amino Acids | Building blocks for the peptide chain |

| DIC/Oxyma | Coupling reagents |

| 20% Piperidine in DMF | Fmoc deprotection |

| DMF, DCM | Solvents for washing and reactions |

| Acetic Anhydride/DMF | N-terminal acetylation |

| Dipentylamine | C-terminal amidation |

| TFA/TIS/DTT/H₂O | Cleavage and deprotection cocktail |

Protocol Steps:

-

Resin Swelling and Preparation:

-

Swell Rink Amide resin in DMF for 1 hour.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

First Amino Acid Coupling (Glutamic Acid):

-

Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, repeat once.

-

Wash the resin with DMF (5x) and DCM (5x).

-

In a separate vessel, pre-activate Fmoc-Glu(OtBu)-OH (3 eq.) with DIC (3 eq.) and Oxyma (3 eq.) in DMF for 15 minutes.

-

Add the activated amino acid solution to the resin and couple for 2 hours.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive, continue coupling.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Second Amino Acid Coupling (Phosphotyrosine):

-

Remove the Fmoc group from the resin-bound Glutamic Acid using 20% piperidine in DMF as described above.

-

Wash the resin thoroughly.

-

Pre-activate Fmoc-Tyr(PO(OBzl)OH)-OH (3 eq.) with DIC (3 eq.) and Oxyma (3 eq.) in DMF.

-

Add the activated phosphotyrosine solution to the resin and couple for 4 hours, or until the Kaiser test is negative.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

N-terminal Acetylation:

-

Remove the final Fmoc group from the N-terminal phosphotyrosine with 20% piperidine in DMF.

-

Wash the resin.

-

Treat the resin with a solution of 10% acetic anhydride in DMF for 30 minutes to cap the N-terminus.[7]

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

C-terminal Dipentylamide Formation:

-

Cleave the protected peptide from the resin while simultaneously forming the C-terminal amide by treating the resin with a solution of 20% dipentylamine in DMF overnight.

-

-

Cleavage and Deprotection:

-

Evaporate the DMF from the cleavage solution.

-

Treat the resulting residue with a cleavage cocktail of TFA/TIS/DTT/H₂O (e.g., 90:5:2.5:2.5) for 2-4 hours to remove the side-chain protecting groups (OtBu and OBzl).

-

Precipitate the crude peptide in cold diethyl ether.

-

Centrifuge and wash the peptide pellet with cold ether.

-

-

Purification and Characterization:

-

Purify the crude peptide by reverse-phase HPLC.

-

Characterize the final product by mass spectrometry (e.g., ESI-MS) and NMR to confirm its identity and purity.[3]

-

Table 2: Summary of Synthesis Steps and Conditions

| Step | Reagents | Time |

| Resin Swelling | DMF | 1 hr |

| Fmoc Deprotection | 20% Piperidine in DMF | 2 x 5 min |

| Amino Acid Coupling | Fmoc-Amino Acid, DIC, Oxyma in DMF | 2-4 hrs |

| N-acetylation | 10% Acetic Anhydride in DMF | 30 min |

| C-terminal Amidation | 20% Dipentylamine in DMF | Overnight |

| Cleavage & Global Deprotection | TFA/TIS/DTT/H₂O | 2-4 hrs |

Diagrams

References

- 1. The synthesis of phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A PHOSPHOPEPTIDE MIMETIC PRODRUG TARGETING THE SH2 DOMAIN OF STAT3 INHIBITS TUMOR GROWTH AND ANGIOGENESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Study on the synthesis and characterization of peptides containing phosphorylated tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Potent and Selective Phosphopeptide Mimetic Prodrugs Targeted to the Src Homology 2 (SH2) Domain of Signal Transducer and Activator of Transcription 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of O-phosphotyrosine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Phosphotyrosine-Containing Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein tyrosine phosphorylation is a critical post-translational modification that governs a vast array of cellular processes, including signal transduction, cell growth, differentiation, and metabolism.[1][2] The aberrant phosphorylation of tyrosine residues is a hallmark of numerous diseases, most notably cancer.[3][4] Consequently, synthetic phosphotyrosine (pTyr)-containing peptides have become indispensable tools for elucidating the roles of protein tyrosine kinases (PTKs) and phosphatases (PTPs), identifying substrates, and developing novel therapeutic agents.[1][2]

Solid-phase peptide synthesis (SPPS) is the method of choice for preparing these valuable research tools. This document provides detailed application notes and protocols for the successful synthesis of phosphotyrosine-containing peptides using both Fmoc/tBu and Boc/Bzl strategies.

Choosing a Phosphotyrosine Building Block

The selection of the appropriate protected phosphotyrosine derivative is crucial for a successful synthesis. Several options are commercially available, each with its own set of advantages and challenges. The choice primarily depends on the desired protecting group strategy for the phosphate moiety.

Table 1: Comparison of Commonly Used Fmoc-Protected Phosphotyrosine Building Blocks

| Building Block | Phosphate Protection | Key Advantages | Key Disadvantages | Recommended Coupling |

| Fmoc-Tyr(PO(OBzl)OH)-OH | Monobenzyl | Most popular; compatible with standard Fmoc-SPPS.[1][5] | Partially protected phosphate can lead to slow and incomplete coupling.[1][5] | Uronium-based reagents (HBTU, HATU) with an increased excess of DIPEA.[5] |

| Fmoc-Tyr(PO3H2)-OH | Unprotected | Cost-effective; no phosphate deprotection step required.[5][6] | Unprotected phosphate can cause significant coupling issues and sluggish reactions.[1][6] | HATU with at least three equivalents of DIPEA.[6] |

| Fmoc-Tyr(PO(NMe2)2)-OH | Dimethylamidate | Stable in basic conditions; fully protected phosphate.[1] | Requires a two-step deprotection process.[3] | Standard coupling reagents. |

| Fmoc-Tyr(PO3Me2)-OH | Dimethyl | High yield synthesis is possible.[7] | Potential for undesired removal of methyl groups by piperidine during Fmoc deprotection.[1] | Standard coupling reagents; DBU can be used for Fmoc deprotection to minimize phosphate dealkylation.[1] |

| Fmoc-Tyr(PO3Bzl2)-OH | Dibenzyl | Fully protected phosphate. | Potential for partial debenzylation during repeated TFA treatments in Boc-SPPS.[8] | Standard coupling reagents. |

Table 2: Comparison of Commonly Used Boc-Protected Phosphotyrosine Building Blocks

| Building Block | Phosphate Protection | Key Advantages | Key Disadvantages |

| Boc-Tyr(PO3Me2)-OH | Dimethyl | Well-established for high-yield synthesis in Boc-SPPS.[7] | Requires a specific two-step deprotection for the methyl groups. |

| Boc-Tyr(PO3Bzl2)-OH | Dibenzyl | Compatible with Boc-SPPS. | One benzyl group can be removed during repeated TFA treatments for Boc deprotection.[8] |

Experimental Protocols

The following are generalized protocols for the manual solid-phase synthesis of phosphotyrosine-containing peptides. These should be optimized based on the specific peptide sequence and the chosen building blocks.

Protocol 1: Fmoc-SPPS of a Phosphotyrosine-Containing Peptide

This protocol is based on the widely used Fmoc/tBu strategy.

1. Resin Selection and Swelling:

-

Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide, Wang resin for a C-terminal carboxylic acid).

-

Place the resin in a reaction vessel and swell in dimethylformamide (DMF) for at least 30 minutes.

2. First Amino Acid Coupling:

-

If using a pre-loaded resin, proceed to step 3.

-

For a non-pre-loaded resin, couple the first Fmoc-amino acid (3-5 equivalents) using a suitable coupling reagent (e.g., HCTU, HATU, or DIC/Oxyma) and a base (e.g., N,N-diisopropylethylamine - DIPEA) in DMF.

-

Allow the reaction to proceed for 1-2 hours. Monitor coupling completion using a ninhydrin test.

3. Fmoc Deprotection:

-

Wash the resin with DMF.

-

Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once.

-

Wash the resin thoroughly with DMF.

4. Amino Acid Coupling Cycle:

-

Dissolve the Fmoc-amino acid (3-5 equivalents), coupling reagent (e.g., HBTU, HATU; 3-5 equivalents), and base (DIPEA; 6-10 equivalents) in DMF.

-

Add the activation mixture to the resin and allow it to react for 30-60 minutes.

-

For coupling of the phosphotyrosine building block, especially Fmoc-Tyr(PO(OBzl)OH)-OH, extend the coupling time to 2-4 hours and use a higher excess of reagents.

-

Monitor the coupling reaction completion (e.g., ninhydrin test). If the coupling is incomplete, perform a second coupling.

-

Wash the resin with DMF.

5. Capping (Optional but Recommended):

-

To block any unreacted amino groups, treat the resin with a capping mixture (e.g., acetic anhydride/DIPEA/DMF) for 10-15 minutes.

-

Wash the resin with DMF.

6. Repeat Steps 3-5:

-

Continue the deprotection and coupling cycles until the desired peptide sequence is assembled.

7. Final Fmoc Deprotection:

-

Perform a final Fmoc deprotection as described in step 3.

8. Cleavage and Deprotection:

-

Wash the resin with dichloromethane (DCM) and dry it under vacuum.

-

Prepare a cleavage cocktail. A common cocktail is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT). For peptides containing Arg(Pbf), a simpler cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) is often sufficient.

-

Add the cleavage cocktail to the resin and allow it to react for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

-

Dry the crude peptide under vacuum.

9. Purification and Analysis:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterize the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and, if necessary, by amino acid analysis.

Protocol 2: Boc-SPPS of a Phosphotyrosine-Containing Peptide

This protocol is based on the Boc/Bzl strategy, which can be advantageous for long or difficult sequences.[9]

1. Resin and First Amino Acid Attachment:

-

Use a suitable resin such as Merrifield or PAM resin.

-

Esterify the first Boc-amino acid to the resin, typically as its cesium salt to prevent racemization.[10]

2. Boc Deprotection:

-

Swell the resin in DCM.

-

Treat the resin with 50% TFA in DCM for 5 minutes, followed by a longer treatment of 20-25 minutes.[10] When Cys, Met, or Trp are present, add 0.5% dithioethane (DTE) to the TFA solution as a scavenger.[10]

-

Wash the resin with DCM.

3. Neutralization:

-

Neutralize the resulting TFA salt by washing the resin with a 5-10% solution of DIPEA in DCM.

-

Wash the resin with DCM.

4. Amino Acid Coupling:

-

Activate the Boc-amino acid (3-5 equivalents) with a coupling reagent (e.g., HBTU, DIC/HOBt) and DIPEA in DMF or a mixture of DMF/DCM.

-

Add the activated amino acid to the resin and couple for 1-2 hours.

-

Monitor coupling completion with the ninhydrin test.

5. Repeat Steps 2-4:

-

Continue the deprotection, neutralization, and coupling cycles until the peptide is fully assembled.

6. Cleavage and Deprotection:

-

Caution: This step often requires the use of strong, hazardous acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA) and should be performed with appropriate safety precautions and specialized equipment.[9]

-

HF Cleavage:

-

Dry the peptide-resin thoroughly.

-

In a specialized HF cleavage apparatus, add a scavenger such as anisole.

-

Cool the vessel and condense liquid HF into it.

-

Allow the cleavage to proceed at 0°C for 1-2 hours.

-

Evaporate the HF under vacuum.

-

-

Deprotection of Phosphate Methyl Groups (if using Boc-Tyr(PO3Me2)-OH):

-

A two-step deprotection is required, often involving treatment with a hard acid like TMSOTf followed by a milder acidic workup.

-

7. Peptide Precipitation and Purification:

-

After cleavage, triturate the resin with cold diethyl ether to precipitate the peptide.

-

Wash the peptide with ether, extract with an appropriate aqueous buffer or solvent, and lyophilize.

-

Purify by RP-HPLC and characterize by mass spectrometry.

Data Presentation

Table 3: Recommended Coupling Reagents for Phosphotyrosine SPPS

| Coupling Reagent | Type | Key Features | Notes |

| HBTU/TBTU | Aminium | Popular and effective, especially for phosphorylated amino acids.[11] | Can cause guanidinylation of the N-terminus if used in excess. |

| HATU | Aminium | Highly efficient, often used for difficult couplings, including N-methylated amino acids.[12] | More expensive than HBTU/TBTU. |

| DIC/Oxyma | Carbodiimide/Additive | Good for minimizing racemization.[12] The urea byproduct of DIC is soluble, making it suitable for SPPS.[13] | Generally slower than aminium-based reagents. |

| PyBOP | Phosphonium | Efficient coupling with less hazardous byproducts than BOP.[13] |

Table 4: Common Cleavage Cocktails for Fmoc-SPPS of Phosphotyrosine Peptides

| Reagent Cocktail | Composition | Use Case |

| TFA/TIS/H2O | 95:2.5:2.5 | General purpose for peptides without sensitive residues like Cys, Met, or Trp. |

| Reagent K | TFA/Phenol/H2O/Thioanisole/EDT (82.5:5:5:5:2.5) | For peptides containing sensitive residues such as Cys, Met, Trp, and Tyr.[14] |

| Reagent B | TFA/Phenol/H2O/TIS (88:5:5:2) | An alternative for peptides with trityl-based protecting groups; avoids the odor of thiols.[14] |

Visualizations

Signaling Pathway

Caption: Tyrosine kinase signaling and the role of synthetic pTyr peptides.

Experimental Workflow

Caption: General workflow for solid-phase synthesis of pTyr peptides.

Conclusion

The solid-phase synthesis of phosphotyrosine-containing peptides is a powerful technique that enables detailed studies of cellular signaling and facilitates the development of targeted therapeutics. While the synthesis can be challenging due to the unique properties of the phosphorylated amino acid, careful selection of building blocks, optimization of coupling conditions, and the use of appropriate cleavage and deprotection strategies can lead to high yields of pure phosphopeptides. The protocols and data presented in these application notes provide a comprehensive guide for researchers to successfully synthesize these critical reagents.

References

- 1. Frontiers | SH2 Domain Binding: Diverse FLVRs of Partnership [frontiersin.org]

- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Protein Tyrosine Kinases - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. SH2 Protein Domain | Cell Signaling Technology [cellsignal.com]

- 6. Building Blocks for Introducing Post-translational Modified Amino Acids [sigmaaldrich.com]

- 7. Synthesis of O-phosphotyrosine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. peptide.com [peptide.com]

- 10. chempep.com [chempep.com]

- 11. bachem.com [bachem.com]

- 12. bachem.com [bachem.com]

- 13. peptide.com [peptide.com]

- 14. peptide.com [peptide.com]

Application Notes and Protocols for N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide in Src Kinase Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide is a synthetic phosphopeptide designed as a high-affinity ligand for the Src Homology 2 (SH2) domain of the Src proto-oncogene tyrosine-protein kinase (Src kinase).[1][2] Src kinase is a non-receptor tyrosine kinase that plays a pivotal role in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and migration.[3] Dysregulation of Src kinase activity is frequently implicated in the development and progression of various cancers.[3] The SH2 domain of Src is a structurally conserved module that recognizes and binds to specific phosphotyrosine-containing motifs on target proteins, thereby mediating crucial protein-protein interactions in signaling cascades.[4][5] By competitively binding to the SH2 domain, this compound effectively disrupts these interactions, making it a valuable tool for studying Src-dependent signaling pathways and for screening potential Src inhibitors.

These application notes provide a comprehensive overview of the use of this compound in Src kinase research, with a focus on its application as an inhibitor in SH2 domain binding assays.

Mechanism of Action

This compound acts as a competitive inhibitor of the Src SH2 domain. The phosphotyrosine residue of the peptide mimics the natural binding motif recognized by the SH2 domain. The dipentylamide modification at the C-terminus enhances cell permeability and stability. By occupying the binding pocket of the SH2 domain, the compound prevents Src from interacting with its downstream signaling partners, such as focal adhesion kinase (FAK) and the epidermal growth factor receptor (EGFR).[6] This disruption of protein-protein interactions effectively blocks Src-mediated signal transduction.

Data Presentation

Table 1: Properties of this compound

| Property | Value | Reference |

| Target | Src Homology 2 (SH2) Domain | [1][2] |

| Mechanism of Action | Competitive Inhibitor | |

| Molecular Weight | 571.61 g/mol | |

| Chemical Formula | C26H42N3O9P | |

| CAS Number | 190078-50-3 |

Signaling Pathway Diagram

Caption: Src kinase signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: Determination of IC50 using a Fluorescence Polarization (FP) Competitive Binding Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound for the Src SH2 domain using a fluorescence polarization assay. The assay measures the displacement of a fluorescently labeled phosphopeptide probe from the SH2 domain by the unlabeled inhibitor.

Materials:

-

Recombinant human Src SH2 domain

-

Fluorescently labeled phosphopeptide probe with known affinity for Src SH2 domain (e.g., FITC-pYEEI)

-

This compound

-

Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.01% Triton X-100

-

384-well, low-volume, black microplates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the Src SH2 domain in Assay Buffer. The final concentration in the assay should be approximately equal to the Kd of the fluorescent probe.

-

Prepare a stock solution of the fluorescent probe in Assay Buffer. The final concentration should be low (e.g., 1-10 nM) to ensure a good signal-to-background ratio.

-

Prepare a serial dilution of this compound in Assay Buffer. A typical starting concentration would be 1 mM, with 10-12 dilution points.

-

-

Assay Setup:

-

In a 384-well plate, add the following to each well:

-

5 µL of Assay Buffer (for control wells) or 5 µL of the serially diluted inhibitor.

-

10 µL of the Src SH2 domain solution.

-

5 µL of the fluorescent probe solution.

-

-

Include control wells:

-

No protein control: 15 µL Assay Buffer + 5 µL fluorescent probe.

-

No inhibitor control: 10 µL Assay Buffer + 10 µL Src SH2 domain + 5 µL fluorescent probe.

-

-

-

Incubation:

-

Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding to reach equilibrium.

-

-

Measurement:

-

Measure the fluorescence polarization (in millipolarization units, mP) of each well using a plate reader with appropriate filters for the chosen fluorophore (e.g., excitation at 485 nm and emission at 520 nm for FITC).

-

-

Data Analysis:

-

Subtract the mP value of the "no protein control" from all other readings.

-

Normalize the data by setting the "no inhibitor control" as 100% binding and the highest inhibitor concentration as 0% binding.

-

Plot the normalized data against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Experimental Workflow Diagram

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 5. Src kinase activity and SH2 domain regulate the dynamics of Src association with lipid and protein targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-O-Feruloylquinic acid | CAS:1899-29-2 | Phenylpropanoids | High Purity | Manufacturer BioCrick [biocrick.com]

Application Notes and Protocols for N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide is a synthetic phosphopeptide mimetic. While specific literature on this compound is limited, its structure, featuring a phosphotyrosine analog, suggests it acts as a competitive inhibitor of protein-protein interactions mediated by Src Homology 2 (SH2) domains. SH2 domains are critical components of intracellular signaling pathways, recognizing and binding to phosphorylated tyrosine residues on other proteins. By competitively binding to SH2 domains, this compound is hypothesized to disrupt these signaling cascades, making it a valuable tool for studying cellular processes regulated by tyrosine kinases and a potential starting point for therapeutic development.

These application notes provide a detailed experimental protocol for utilizing this compound in a cell culture setting to investigate its effects on cellular signaling.

Hypothesized Signaling Pathway Inhibition

The following diagram illustrates the proposed mechanism of action for this compound, where it competitively inhibits the binding of a signaling protein to the SH2 domain of an adaptor protein (e.g., Grb2), thereby blocking downstream signaling.

Application Notes and Protocols for N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide, a Putative Src Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide is a dipeptide compound designed to act as a potent inhibitor of the pp60c-src (Src) protein-tyrosine kinase.[1] Its mechanism of action is predicated on its ability to bind to the Src Homology 2 (SH2) domain, a structurally conserved protein domain that recognizes and binds to phosphorylated tyrosine residues on other proteins. By competitively binding to the SH2 domain, this compound is expected to disrupt the protein-protein interactions essential for Src activation and downstream signaling.

The Src kinase is a non-receptor tyrosine kinase that plays a pivotal role in regulating a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis.[2] Elevated Src activity is frequently observed in various human cancers and is associated with tumor progression and metastasis.[3] By inhibiting the Src signaling cascade, this compound presents a potential therapeutic strategy for attenuating src-dependent cell proliferation in cancer.

These application notes provide a framework for the experimental evaluation of this compound, outlining protocols for assessing its inhibitory effects on Src kinase activity and src-dependent cell proliferation.

Data Presentation

While specific experimental data for this compound is not extensively available in public literature, the following tables provide a template for summarizing key quantitative data that should be generated during its evaluation.

Table 1: In Vitro Src Kinase Inhibition

| Compound | Target | Assay Type | IC₅₀ (nM) |

| This compound | c-Src Kinase | Radiometric Assay | TBD |